2-(1-甲基-1H-咪唑-2-基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

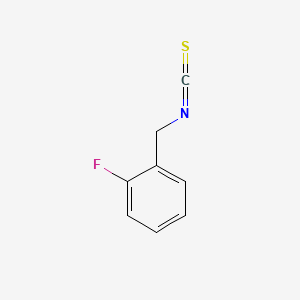

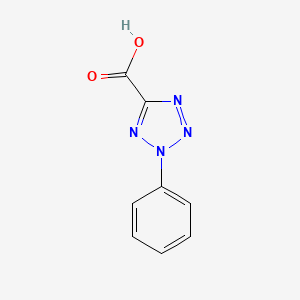

2-(1-Methyl-1H-imidazol-2-yl)ethanamine is a compound that can be synthesized from ethyl acrylate through a series of reactions including Michael addition with imidazole, hydrazinolysis, followed by the Curtius rearrangement and hydrolysis, with an overall yield of about 72% . This compound is part of a broader class of imidazole derivatives that have been extensively studied due to their wide range of applications, including their use as ligands in coordination chemistry and their potential in medicinal chemistry as antifungal agents and inhibitors .

Synthesis Analysis

The synthesis of imidazole derivatives can be approached through various methods. For instance, the synthesis of (R)-2-(1-hydroxy-4,4,5,5-tetraalkylimidazolidin-2-ylidene)ethanones, which are structurally related to 2-(1-Methyl-1H-imidazol-2-yl)ethanamine, involves condensation reactions, treatment with esters, and 1,3-dipolar cycloadditions . Another related compound, 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane, is formed through the S-alkylation of methimazole with 1,2-dichloroethane . These methods highlight the versatility and reactivity of imidazole derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be quite complex, as seen in the crystal structure of human heme oxygenase-1 complexed with an imidazole-based inhibitor. The imidazolyl moiety coordinates with heme iron, and the structure reveals a flexible yet well-defined inhibitor binding pocket . Similarly, the crystal structure of 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane shows that it crystallizes in different space groups depending on its hydration state, with significant hydrogen bonding observed .

Chemical Reactions Analysis

Imidazole derivatives undergo various chemical reactions. For example, chloro-substituted 1-hydroxy-2-acetylideneimidazolidines react with sodium cyanide to form nitriles, which upon oxidation yield persistent vinyl nitroxides . Additionally, the antifungal activity of 1,2-diaryl-1-(1H-imidazol-1-yl)ethane derivatives is attributed to their ability to undergo electrophilic substitution, which is a key factor in their mechanism of action .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The crystal structure analysis of these compounds provides insights into their solid-state properties, such as melting points and hydration states . The spectroscopic investigations, including NMR and infrared spectroscopy, along with density functional studies, offer detailed information on the molecular geometry, vibrational frequencies, and chemical shifts, which are crucial for understanding the reactivity and stability of these compounds .

科学研究应用

DNA相互作用和细胞毒性研究

2-(1-甲基-1H-咪唑-2-基)乙胺,作为具有三齿配体的Cu(II)配合物的一部分,表现出显著的DNA结合倾向,与小牛胸腺DNA发生相互作用,并在核酸酶活性方面显示潜力。这些配合物对各种癌细胞系的毒性较低,表明它们在DNA相互作用研究和潜在治疗应用中的实用性(Kumar et al., 2012)。

配体合成和配合物研究

该化合物作为合成自2-苯基-1H-咪唑-4-甲醛的亚胺和双亚胺的基本组件。这些衍生物已经被表征,并且已经研究了它们与Cu(II)的配合稳定常数,表明该化合物在合成金属配位化学新配体方面的相关性(Pařík & Chlupatý, 2014)。

铁(II)配合物的自旋态研究

该分子在研究分子异构体及其对铁(II)配合物自旋态的影响中发挥关键作用。受咪唑环上甲基基团位置影响的配体结构微小变化对这些配合物的自旋态产生深远影响,为配体结构与金属离子行为之间的相互作用提供了见解(Han et al., 2017)。

铜(I)/氧化学

该化合物的衍生物在铜(I)/氧化学中起着关键作用,导致形成mu-1,2-过氧二铜(II)物种。这项研究阐明了含咪唑配体的铜配合物的反应性和配位化学的差异,有助于我们理解铜在生物系统和催化中的作用(Lee et al., 2009)。

缓蚀研究

与2-(1-甲基-1H-咪唑-2-基)乙胺结构相关的咪唑啉衍生物已被评估为各种酸性环境中金属的缓蚀剂。这些研究为设计和开发工业应用中有效的缓蚀剂提供了宝贵信息(Zhang et al., 2015)。

作用机制

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

The compound is a product of histamine 1-methyltransferase in the pathway of histidine metabolism . This suggests that it may affect biochemical pathways related to histamine and histidine metabolism.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects depending on the specific biological activity it exhibits.

属性

IUPAC Name |

2-(1-methylimidazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-9-5-4-8-6(9)2-3-7/h4-5H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKQBMQJPNDJLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236627 |

Source

|

| Record name | 1H-Imidazole-2-ethanamine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methyl-1H-imidazol-2-yl)ethanamine | |

CAS RN |

87786-06-9 |

Source

|

| Record name | 1H-Imidazole-2-ethanamine, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087786069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-ethanamine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1295477.png)